Cas no 1342595-30-5 (Methyl 3-amino-4-fluoro-5-nitrobenzoate)

Methyl 3-amino-4-fluoro-5-nitrobenzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-amino-4-fluoro-5-nitrobenzoate
- Methyl 3-amino-4-fluoro-5-nitrobenzoate
-
- インチ: 1S/C8H7FN2O4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,10H2,1H3
- InChIKey: LZASCJLZDYWWNL-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC(C(=O)OC)=CC=1[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 268
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 98.1
Methyl 3-amino-4-fluoro-5-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008670-1g |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 | |
Alichem | A015008670-250mg |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 250mg |
475.20 USD | 2021-06-21 | |
Alichem | A015008670-500mg |
Methyl 3-amino-4-fluoro-5-nitrobenzoate |
1342595-30-5 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Methyl 3-amino-4-fluoro-5-nitrobenzoate 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Methyl 3-amino-4-fluoro-5-nitrobenzoateに関する追加情報
Methyl 3-amino-4-fluoro-5-nitrobenzoate (CAS No. 1342595-30-5): A Comprehensive Overview in Modern Chemical Biology
Methyl 3-amino-4-fluoro-5-nitrobenzoate (CAS No. 1342595-30-5) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its nitro, amino, and fluoro substituents, presents a versatile platform for the development of novel pharmaceuticals and agrochemicals. The precise arrangement of these functional groups imparts distinct reactivity and binding capabilities, making it a valuable scaffold for medicinal chemists.
The chemical structure of Methyl 3-amino-4-fluoro-5-nitrobenzoate consists of a benzoate core substituted with an amino group at the 3-position, a fluoro atom at the 4-position, and a nitro group at the 5-position. This configuration creates a molecule with multiple sites for interaction with biological targets, including enzymes and receptors. The presence of the nitro group enhances electrophilicity, while the amino group provides nucleophilic potential, enabling diverse chemical transformations.
In recent years, there has been growing interest in exploring the pharmacological potential of nitroaromatic compounds. The nitro group in Methyl 3-amino-4-fluoro-5-nitrobenzoate can be reduced to an amine under specific conditions, leading to the formation of pharmacologically active intermediates. This redox chemistry is particularly relevant in the development of antimicrobial and anticancer agents, where redox-active compounds have shown promise.
The fluoro substituent at the 4-position introduces fluorine's characteristic electronic properties, which can influence both the metabolic stability and binding affinity of the compound. Fluorinated aromatic compounds are widely recognized for their improved bioavailability and resistance to metabolic degradation. This feature makes Methyl 3-amino-4-fluoro-5-nitrobenzoate an attractive candidate for drug discovery programs targeting neurological and inflammatory diseases.
Recent studies have highlighted the role of amino-substituted benzoates in modulating biological pathways. The amino group in Methyl 3-amino-4-fluoro-5-nitrobenzoate serves as a hydrogen bond acceptor and can interact with various biological targets through salt bridge formation. This property is particularly useful in designing small molecules that interact with protein surfaces or within active sites of enzymes.
The combination of these functional groups makes Methyl 3-amino-4-fluoro-5-nitrobenzoate a multifaceted tool for synthetic chemists. It can serve as a precursor for more complex derivatives through various reactions such as nucleophilic aromatic substitution, reduction, and coupling reactions. These transformations allow for the rapid diversification of the compound's structure, enabling researchers to fine-tune its pharmacological properties.
In the context of drug discovery, Methyl 3-amino-4-fluoro-5-nitrobenzoate has been utilized in high-throughput screening (HTS) campaigns to identify lead compounds for various therapeutic areas. Its structural features make it a suitable candidate for targeting enzymes involved in cancer metabolism and inflammation. Additionally, its ability to undergo selective functionalization allows for the development of prodrugs that release active species in vivo.
The synthesis of Methyl 3-amino-4-fluoro-5-nitrobenzoate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nitration followed by selective fluorination and subsequent amidation or esterification. Advances in catalytic methods have enabled more efficient production processes, reducing waste and improving scalability.
The analytical characterization of this compound is crucial for ensuring its quality and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its structure and assess impurities. These analytical methods provide detailed insights into the compound's molecular environment and interactions.
The growing body of research on nitroaromatic compounds underscores their significance in medicinal chemistry. Studies have demonstrated that modifications to the substituents on benzoic acid derivatives can significantly alter their biological activity. For instance, varying the position or type of substituent can influence whether a compound exhibits antioxidant, anti-inflammatory, or anticancer effects.
The use of computational methods has further accelerated the discovery process for compounds like Methyl 3-amino-4-fluoro-5-nitrobenzoate. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis begins. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.
In conclusion, methyl 3-amino-4-fluoro-5-nitrobenzoate (CAS No. 1342595-30-5) is a structurally complex yet versatile compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an excellent scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
1342595-30-5 (Methyl 3-amino-4-fluoro-5-nitrobenzoate) 関連製品
- 89314-87-4(N-(2,2-Dimethoxyethyl)-2-phenylacetamide)
- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)
- 213765-94-7(7-Isoquinolinamine, 1,2,3,4-tetrahydro-1,1,2-trimethyl-)
- 1392150-87-6(tert-butyl N-5-(4-methylpiperazin-1-yl)-2-nitrophenylcarbamate)
- 42310-02-1(5-fluoro-L-Histidine)
- 886363-52-6((2-Diisopropylamino-ethyl)thiourea)
- 2137519-58-3(7-[(2-Methylpropyl)amino]-2lambda6-thiaspiro[3.5]nonane-2,2-dione)
- 1213103-68-4((1S)-1-(3-chloro-4,5-dimethoxyphenyl)ethan-1-amine)
- 2171821-80-8(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidooxy}acetic acid)
- 1250655-05-0(1-oxo-1lambda4-thiomorpholine-4-sulfonyl chloride)



